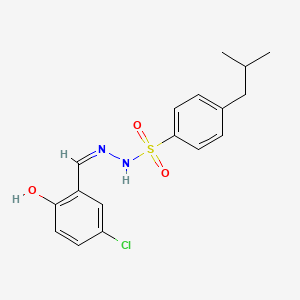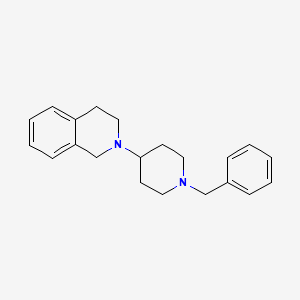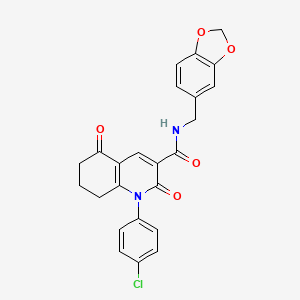![molecular formula C19H16INO3 B6081532 2-[2-(3-ethoxy-4-hydroxy-5-iodophenyl)vinyl]-8-quinolinol](/img/structure/B6081532.png)
2-[2-(3-ethoxy-4-hydroxy-5-iodophenyl)vinyl]-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-ethoxy-4-hydroxy-5-iodophenyl)vinyl]-8-quinolinol, commonly known as Iodoquinol, is a synthetic compound that has been used in scientific research for several decades. It is a halogenated hydroxyquinoline derivative that possesses a broad spectrum of biological activities. Iodoquinol has been used as an antiprotozoal agent, an antibacterial agent, and an antifungal agent.
Wirkmechanismus
The mechanism of action of Iodoquinol involves the inhibition of DNA synthesis and disruption of the electron transport chain in the microorganisms. Iodoquinol also disrupts the membrane integrity of microorganisms by forming complexes with lipids and proteins.
Biochemical and Physiological Effects:
Iodoquinol has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Iodoquinol has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Additionally, Iodoquinol has been reported to have antioxidant effects by scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Iodoquinol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a broad spectrum of biological activities that make it useful for various experiments. However, Iodoquinol also has some limitations. It is a toxic compound that requires careful handling and disposal. It can also interfere with the results of some assays due to its ability to form complexes with proteins and lipids.
Zukünftige Richtungen
There are several future directions for the research on Iodoquinol. One direction is to explore its potential as an anticancer agent. Another direction is to investigate its potential as an anti-inflammatory agent. Additionally, further research is needed to understand the mechanism of action of Iodoquinol and to identify its molecular targets. Finally, the development of new derivatives of Iodoquinol with improved biological activities and reduced toxicity is another area of future research.
Conclusion:
In conclusion, Iodoquinol is a synthetic compound with a broad spectrum of biological activities that has been extensively used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Iodoquinol is a promising compound that has the potential to be developed into new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of Iodoquinol involves the reaction of 8-hydroxyquinoline with iodine and ethyl orthoacetate in the presence of glacial acetic acid. The reaction yields 2-[2-(3-ethoxy-4-hydroxy-5-iodophenyl)vinyl]-8-quinolinol as a yellow crystalline powder. The purity of the synthesized compound can be confirmed by thin-layer chromatography and melting point determination.
Wissenschaftliche Forschungsanwendungen
Iodoquinol has been extensively used in scientific research due to its broad-spectrum biological activities. It has been used as an antiprotozoal agent against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. Iodoquinol has also been used as an antibacterial agent against Helicobacter pylori, Mycobacterium tuberculosis, and Staphylococcus aureus. Additionally, Iodoquinol has been used as an antifungal agent against Candida albicans and Aspergillus fumigatus.
Eigenschaften
IUPAC Name |
2-[(E)-2-(3-ethoxy-4-hydroxy-5-iodophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16INO3/c1-2-24-17-11-12(10-15(20)19(17)23)6-8-14-9-7-13-4-3-5-16(22)18(13)21-14/h3-11,22-23H,2H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRATLVBIHWQAX-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6081453.png)
![N-(2,6-diethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081460.png)



![isopropyl 4-ethyl-5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6081482.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6081501.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B6081506.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B6081514.png)
![3-(diphenylmethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6081515.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6081520.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6081527.png)
![[4-(3-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6081562.png)
![N-cyclopentyl-6-[3-(methoxymethyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6081566.png)